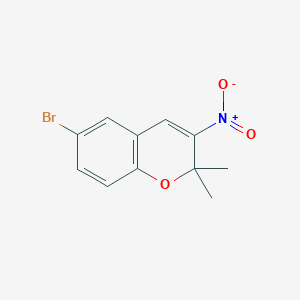
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the benzopyran ring.
Méthodes De Préparation
The synthesis of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including photochromic materials and liquid crystals
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be compared with other similar compounds such as:
6-Nitro-2,2-dimethyl-3H-1-benzopyran: Lacks the bromine atom, which may result in different reactivity and biological activity.
2,2-Dimethyl-3-nitro-2H-1-benzopyran: Lacks both the bromine atom and the methyl groups, leading to different chemical properties.
6-Bromo-2,2-dimethyl-2H-1-benzopyran: Lacks the nitro group, which significantly alters its chemical and biological behavior
Propriétés
Numéro CAS |
57544-30-6 |
|---|---|
Formule moléculaire |
C11H10BrNO3 |
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethyl-3-nitrochromene |
InChI |
InChI=1S/C11H10BrNO3/c1-11(2)10(13(14)15)6-7-5-8(12)3-4-9(7)16-11/h3-6H,1-2H3 |
Clé InChI |
MXVXBQBOTUKXBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)


![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
